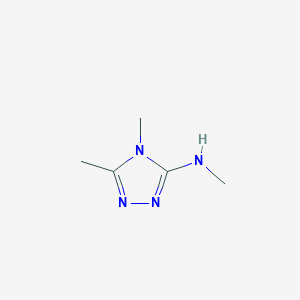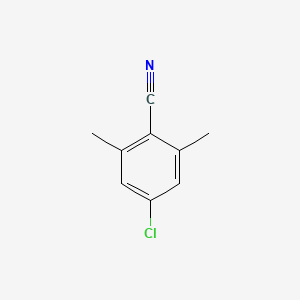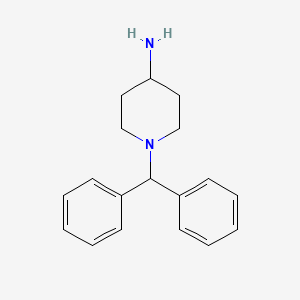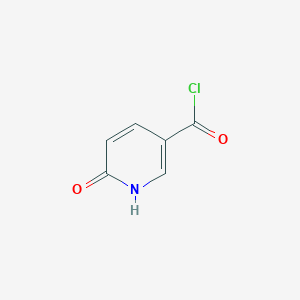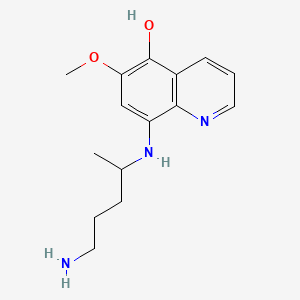
5-Hydroxyprimaquine
Overview
Description
5-Hydroxyprimaquine is a metabolite of primaquine, an 8-aminoquinoline compound primarily used as an antimalarial drug. Primaquine is known for its ability to target the liver stages of Plasmodium vivax and Plasmodium ovale, which are responsible for relapsing malaria. The hydroxylation of primaquine results in the formation of this compound, which is believed to play a significant role in the drug’s pharmacological and toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyprimaquine involves the hydroxylation of primaquine. This can be achieved through various methods, including enzymatic and chemical oxidation. One common approach is the use of cytochrome P450 enzymes, particularly CYP2D6, which hydroxylates primaquine at the 5-position .
Industrial Production Methods: Industrial production of this compound is less common due to its instability and tendency to undergo further oxidation. it can be synthesized in controlled laboratory settings using optimized reaction conditions to minimize degradation .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyprimaquine undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 5,6-orthoquinone, a stable surrogate marker for the active metabolite
Reduction: Reduction reactions can convert it back to primaquine or other intermediates.
Substitution: Various substitution reactions can occur at the hydroxyl group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
5,6-Orthoquinone: Formed through oxidation and is a stable marker for the active metabolite
Primaquine: Can be regenerated through reduction reactions.
Scientific Research Applications
5-Hydroxyprimaquine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydroxyprimaquine involves its conversion to reactive metabolites, such as 5,6-orthoquinone. These metabolites generate reactive oxygen species, which can damage cellular components, including DNA and proteins. This oxidative stress is believed to contribute to the compound’s antimalarial activity by targeting the mitochondria of the malaria parasite .
Comparison with Similar Compounds
Primaquine: The parent compound, which is hydroxylated to form 5-Hydroxyprimaquine.
Tafenoquine: Another 8-aminoquinoline with similar antimalarial properties but different metabolic pathways.
Chloroquine: A 4-aminoquinoline with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness: this compound is unique due to its role as an active metabolite of primaquine, contributing to both its therapeutic effects and potential toxicity. Its ability to generate reactive oxygen species and its instability make it a compound of significant interest in pharmacological and toxicological studies .
Properties
IUPAC Name |
8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10(5-3-7-16)18-12-9-13(20-2)15(19)11-6-4-8-17-14(11)12/h4,6,8-10,18-19H,3,5,7,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIFAKQLYKKQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973289 | |
| Record name | 8-[(5-Aminopentan-2-yl)amino]-6-methoxyquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57695-07-5 | |
| Record name | 5-Hydroxyprimaquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057695075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[(5-Aminopentan-2-yl)amino]-6-methoxyquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B3272873.png)
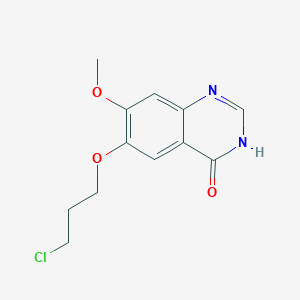
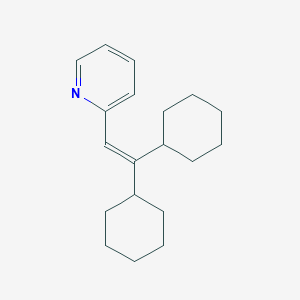
![2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272889.png)
![3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272894.png)
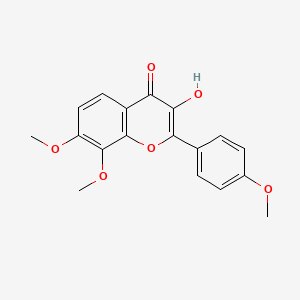
![4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde](/img/structure/B3272900.png)


